1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic organic compound that belongs to the class of pyridines This compound is characterized by the presence of an allyl group, a carbonitrile group, and a keto group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through a one-pot condensation reaction involving formaldehyde, CH acids, and enamines . The reaction typically proceeds under mild conditions, often in the presence of a base or acid catalyst to facilitate the formation of the dihydropyridine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The allyl and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing various pharmacologically active compounds, including antiproliferative agents.
Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as cell proliferation and apoptosis.
Pathways Involved: It can modulate signaling pathways related to cancer cell growth and survival, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
1-Allyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: These compounds also contain a dihydropyridine ring with carbonitrile groups and exhibit similar antiproliferative activities.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-oxo-1-prop-2-enylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H8N2O/c1-2-5-11-6-3-4-8(7-10)9(11)12/h2-4,6H,1,5H2 |
InChI Key |
MDJPWNNDOPEWEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=CC=C(C1=O)C#N |
Origin of Product |
United States |
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